4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride
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Overview
Description
4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidin-2-ylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine and thiol-containing reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-2-ylmethylsulfanyl group under basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrrolidin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidin-2-ylmethylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: Known for their biological activities and used in medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Thioether-containing compounds: Explored for their unique chemical properties and applications in material science.
Uniqueness
4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of both a pyridine ring and a pyrrolidin-2-ylmethylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethylsulfanyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.ClH/c1-2-9(12-5-1)8-13-10-3-6-11-7-4-10;/h3-4,6-7,9,12H,1-2,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGMJTLRJBHFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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